1-Bromo-3-chloro-5-iodobenzene
Overview
Description
1-Bromo-3-chloro-5-iodobenzene is an organic compound with the molecular formula C₆H₃BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-iodobenzene can be synthesized through multiple steps starting from aniline. The process involves electrophilic aromatic substitution reactions, where aniline is first converted to acetanilide using acetic anhydride. Subsequent steps include bromination, chlorination, and iodination, followed by deprotection and deamination reactions . Another method involves the use of paraiodoaniline and absolute ethyl alcohol, with bromochlorohydantoin added in batches under normal temperature conditions .
Industrial Production Methods: The industrial production of this compound typically involves the use of bromochlorohydantoin as a solvent, which facilitates operation control, improves yield, shortens reaction time, and reduces costs . This method is advantageous for large-scale production due to its efficiency and economic benefits.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-3-chloro-5-iodobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Material Science: In the preparation of molecular glassformers and other advanced materials.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: For the development of bioactive molecules and probes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-iodobenzene in chemical reactions involves the activation of the benzene ring through electrophilic aromatic substitution. The presence of multiple halogen atoms increases the reactivity of the compound, allowing for selective functionalization. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-3-chloro-5-bromobenzene
- 1-Bromo-3-chloro-5-iodobenzene
Uniqueness: this compound is unique due to the presence of three different halogen atoms, which provides distinct reactivity patterns compared to other halogenated benzenes. This diversity in halogenation allows for a broader range of chemical transformations and applications in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-chloro-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRRCWDCXLEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339155 | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-40-1 | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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